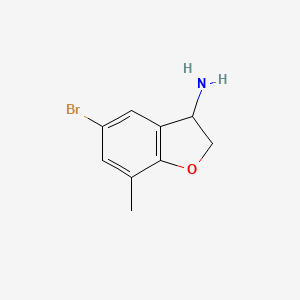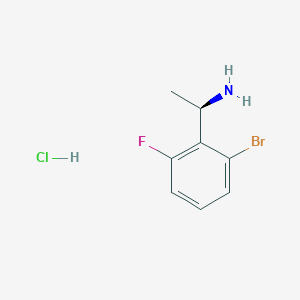
(R)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-Bromo-6-fluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-6-fluorophenyl)ethan-1-amine typically involves the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Introduction of a fluorine atom to the phenyl ring.
Chiral Amine Formation: Formation of the chiral amine group.
Common reagents and conditions for these reactions include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Chiral Amine Formation: Using chiral catalysts or starting from chiral precursors.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and cost-effective reagents.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2-Bromo-6-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding imines or oximes.
Reduction: Reduction of the amine group to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions at the bromine or fluorine positions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
®-1-(2-Bromo-6-fluorophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved would require detailed studies and experimental data.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2-Bromo-4-fluorophenyl)ethan-1-amine: Similar structure but with the fluorine atom in a different position.
®-1-(2-Chloro-6-fluorophenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.
®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
®-1-(2-Bromo-6-fluorophenyl)ethan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C8H10BrClFN |
|---|---|
Peso molecular |
254.53 g/mol |
Nombre IUPAC |
(1R)-1-(2-bromo-6-fluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Clave InChI |
GBUWAJMKVUUDDG-NUBCRITNSA-N |
SMILES isomérico |
C[C@H](C1=C(C=CC=C1Br)F)N.Cl |
SMILES canónico |
CC(C1=C(C=CC=C1Br)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Tert-butylbicyclo[1.1.1]pentan-1-amine; trifluoroacetic acid](/img/structure/B13040024.png)
![[2-Bromo-6-(6-tert-butyl-8-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)phenyl]methyl acetate](/img/structure/B13040031.png)
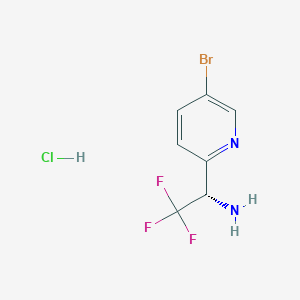
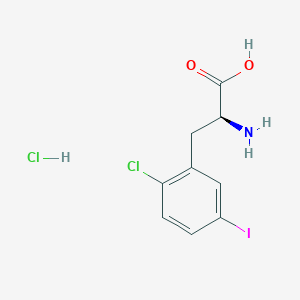

![N-[(1,1-dioxothian-3-yl)methyl]-5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine](/img/structure/B13040056.png)
![6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040068.png)
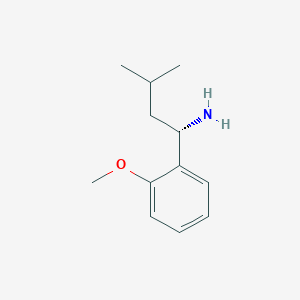

![(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040085.png)

